![molecular formula C22H22N2O5S B2624358 N1-(2-(furan-2-yl)-2-(phenylsulfonyl)ethyl)-N2-phenethyloxalamide CAS No. 896318-37-9](/img/structure/B2624358.png)
N1-(2-(furan-2-yl)-2-(phenylsulfonyl)ethyl)-N2-phenethyloxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(2-(furan-2-yl)-2-(phenylsulfonyl)ethyl)-N2-phenethyloxalamide, also known as Furosemide, is a potent diuretic agent that has been used for decades in the treatment of hypertension and edema. It is a sulfonamide derivative and belongs to the class of loop diuretics. Furosemide is widely used in clinical practice due to its rapid onset of action and effectiveness in treating fluid overload conditions.
Wirkmechanismus
N1-(2-(furan-2-yl)-2-(phenylsulfonyl)ethyl)-N2-phenethyloxalamide works by inhibiting the Na-K-2Cl cotransporter in the ascending limb of the loop of Henle in the kidney. This leads to an increase in the excretion of sodium, chloride, and water, resulting in diuresis. N1-(2-(furan-2-yl)-2-(phenylsulfonyl)ethyl)-N2-phenethyloxalamide also has vasodilatory effects, which can lead to a decrease in blood pressure.
Biochemical and Physiological Effects:
N1-(2-(furan-2-yl)-2-(phenylsulfonyl)ethyl)-N2-phenethyloxalamide has been shown to have various biochemical and physiological effects. It can lead to a decrease in plasma volume, blood pressure, and cardiac output. N1-(2-(furan-2-yl)-2-(phenylsulfonyl)ethyl)-N2-phenethyloxalamide can also cause electrolyte imbalances, such as hypokalemia, hyponatremia, and hypocalcemia. In addition, N1-(2-(furan-2-yl)-2-(phenylsulfonyl)ethyl)-N2-phenethyloxalamide can cause metabolic alkalosis and hyperuricemia.
Vorteile Und Einschränkungen Für Laborexperimente
N1-(2-(furan-2-yl)-2-(phenylsulfonyl)ethyl)-N2-phenethyloxalamide has several advantages for lab experiments. It is a well-established diuretic agent that has been extensively studied, and its mechanism of action is well understood. N1-(2-(furan-2-yl)-2-(phenylsulfonyl)ethyl)-N2-phenethyloxalamide is also readily available and relatively inexpensive. However, N1-(2-(furan-2-yl)-2-(phenylsulfonyl)ethyl)-N2-phenethyloxalamide has some limitations for lab experiments. It can cause electrolyte imbalances, which can affect the results of experiments. In addition, N1-(2-(furan-2-yl)-2-(phenylsulfonyl)ethyl)-N2-phenethyloxalamide can have variable effects depending on the dose and route of administration.
Zukünftige Richtungen
There are several future directions for research on N1-(2-(furan-2-yl)-2-(phenylsulfonyl)ethyl)-N2-phenethyloxalamide. One area of research is the use of N1-(2-(furan-2-yl)-2-(phenylsulfonyl)ethyl)-N2-phenethyloxalamide in the treatment of acute kidney injury and chronic kidney disease. Another area of research is the use of N1-(2-(furan-2-yl)-2-(phenylsulfonyl)ethyl)-N2-phenethyloxalamide in the treatment of pulmonary edema and ascites. In addition, there is a need for further research on the optimal dosing and route of administration of N1-(2-(furan-2-yl)-2-(phenylsulfonyl)ethyl)-N2-phenethyloxalamide, as well as its potential side effects and interactions with other medications.
Conclusion:
N1-(2-(furan-2-yl)-2-(phenylsulfonyl)ethyl)-N2-phenethyloxalamide is a potent diuretic agent that has been used for decades in the treatment of hypertension and edema. It has been extensively studied for its diuretic properties and its effectiveness in treating various conditions. N1-(2-(furan-2-yl)-2-(phenylsulfonyl)ethyl)-N2-phenethyloxalamide works by inhibiting the Na-K-2Cl cotransporter in the ascending limb of the loop of Henle in the kidney. It has various biochemical and physiological effects, and can cause electrolyte imbalances. N1-(2-(furan-2-yl)-2-(phenylsulfonyl)ethyl)-N2-phenethyloxalamide has several advantages for lab experiments, but also has some limitations. There are several future directions for research on N1-(2-(furan-2-yl)-2-(phenylsulfonyl)ethyl)-N2-phenethyloxalamide, including its use in the treatment of kidney disease and pulmonary edema.
Synthesemethoden
N1-(2-(furan-2-yl)-2-(phenylsulfonyl)ethyl)-N2-phenethyloxalamide is synthesized by reacting 4-chlorobenzenesulfonyl chloride with 2-(furan-2-yl)ethylamine to form 2-(furan-2-yl)-2-phenylsulfonyl-ethylamine. This intermediate is then reacted with N-phenethyl-4,5-dihydro-1,3-oxazole-4-carboxamide to form N1-(2-(furan-2-yl)-2-(phenylsulfonyl)ethyl)-N2-phenethyloxalamide.
Wissenschaftliche Forschungsanwendungen
N1-(2-(furan-2-yl)-2-(phenylsulfonyl)ethyl)-N2-phenethyloxalamide has been extensively studied for its diuretic properties and its effectiveness in treating various conditions such as hypertension, edema, and congestive heart failure. It has also been studied for its potential use in treating acute kidney injury and chronic kidney disease. N1-(2-(furan-2-yl)-2-(phenylsulfonyl)ethyl)-N2-phenethyloxalamide has been shown to improve renal function and reduce the need for renal replacement therapy in critically ill patients. In addition, N1-(2-(furan-2-yl)-2-(phenylsulfonyl)ethyl)-N2-phenethyloxalamide has been studied for its potential use in treating pulmonary edema and ascites.
Eigenschaften
IUPAC Name |
N'-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N-(2-phenylethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O5S/c25-21(23-14-13-17-8-3-1-4-9-17)22(26)24-16-20(19-12-7-15-29-19)30(27,28)18-10-5-2-6-11-18/h1-12,15,20H,13-14,16H2,(H,23,25)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCXUCMRIJGISDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(furan-2-yl)-2-(phenylsulfonyl)ethyl)-N2-phenethyloxalamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.